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Ipatasertib at a Glance

The table below summarizes key efficacy findings for Ipatasertib across various contexts.

Aspect Key Findings & Clinical Context

Mechanism of Action Pan-AKT inhibitor; induces apoptosis via FoxO3a and NF-kB-mediated
PUMA upregulation [1].

Monotherapy Efficacy Shows limited antitumor activity as a single agent [2]. Efficacy is greater
in tumors with PISK/AKT pathway alterations [3].

Combination Efficacy Combined with abiraterone in mMCRPC, significantly prolongs rPFS vs.
(Prostate Cancer) placebo, especially in PTEN-loss tumors [4] [5].

| Combination Efficacy (Breast Cancer) | TNBC: Combined with paclitaxel, improved PFS, particularly in
tumors with PIK3CA/AKT1/PTEN alterations [6] [7]. ER+/HER2-: Combined with fulvestrant,
demonstrated significant PFS benefit post-CDK4/6 inhibitor therapy [8]. | | Predictive Biomarkers |
PIK3CA/AKT1/PTEN alterations are associated with better response [6] [5]. High baseline
phosphorylated AKT (pAKT) levels are predictive of clinical benefit [6]. |

Detailed Experimental Data and Protocols
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To support the findings summarized above, here is a detailed look at the key experimental data and

methodologies.

Clinical Efficacy Data

The clinical benefit of Ipatasertib is most evident when combined with other agents.

¢ In Metastatic Castration-Resistant Prostate Cancer (MCRPC): A phase Il study showed that the
combination of Ipatasertib (400 mg) and abiraterone provided a larger radiographic Progression-Free
Survival (rPFS) prolongation compared to placebo plus abiraterone in patients with PTEN-loss tumors
[5]. A subsequent exposure-response and clinical utility index analysis supported the selection of the
400 mg dose for phase Il development due to its optimal benefit-risk balance [4].

¢ In Metastatic Breast Cancer:

o ER+/HER2-: The phase 3 FINER trial demonstrated that Ipatasertib plus fulvestrant significantly
prolonged PFS compared to placebo plus fulvestrant. The median PFS was 5.32 months
versus 1.94 months, respectively. The benefit was more pronounced in patients with alterations
in the AKT pathway [8].

o Triple-Negative (TNBC): A meta-analysis of clinical trials concluded that adding AKT inhibitors
(including Ipatasertib) to paclitaxel showed a trend toward improved PFS and OS in TNBC [7].
The FAIRLANE trial further suggested that high baseline levels of phosphorylated AKT (pAKT)
in tumors are associated with enriched clinical benefit from Ipatasertib [6].

Preclinical Mechanistic Insights

A key study elucidated the mechanism by which Ipatasertib induces apoptosis in colon cancer cells [1]:

e Experimental Model: Human colon cancer cell lines (HCT116, DLD1, etc.) and xenograft mouse
models.
¢ Key Methodology:
o Cell Viability Assay: Measured using CCK-8 assay after treatment with Ipatasertib (1-20
pmol/L).
o Western Blotting: Analyzed protein expression and phosphorylation (e.g., Akt, FoxO3a, NF-kB
p65, PUMA).
o Gene Knockout: Using PUMA-knockout cells to verify the essential role of PUMA in
Ipatasertib-induced apoptosis.
o Luciferase Reporter Assay & Chromatin Immunoprecipitation (ChlP): Confirmed that the
transcription factors FoxO3a and NF-kB directly bind to the PUMA promoter to activate its
transcription following Akt inhibition.
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e Conclusion: Ipatasertib inhibits Akt, leading to the synchronous activation of FoxO3a and NF-kB.
These transcription factors then bind to the PUMA promoter, upregulating its expression and
triggering Bax-mediated mitochondrial apoptosis. This mechanism was found to be p53-
independent.

The following diagram illustrates this mechanism of action.
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Interpretation Guide for Researchers

e Focus on Combination Therapies: The data consistently shows that Ipatasertib's primary clinical
value lies in combination regimens, not monotherapy.

+ Biomarker-Driven Patient Selection: Efficacy is significantly enhanced in patient populations
selected based on tumor biomarkers, particularly PTEN loss and high levels of phosphorylated AKT.

¢ Mechanism for Overcoming Resistance: The proven role in triggering PUMA-dependent apoptosis
provides a strong rationale for its use in overcoming treatment resistance in certain cancer types.

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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